1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226446-47-4
VCID: VC5751287
InChI: InChI=1S/C20H22N4O2S/c1-23-13-15(16-4-2-3-5-17(16)23)12-18(25)24-9-6-14(7-10-24)19(26)22-20-21-8-11-27-20/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,22,26)
SMILES: CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)NC4=NC=CS4
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.48

1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1226446-47-4

Cat. No.: VC5751287

Molecular Formula: C20H22N4O2S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide - 1226446-47-4

Specification

CAS No. 1226446-47-4
Molecular Formula C20H22N4O2S
Molecular Weight 382.48
IUPAC Name 1-[2-(1-methylindol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H22N4O2S/c1-23-13-15(16-4-2-3-5-17(16)23)12-18(25)24-9-6-14(7-10-24)19(26)22-20-21-8-11-27-20/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,22,26)
Standard InChI Key YKWAYFKVQAAFTJ-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)NC4=NC=CS4

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is 1-[2-(1-methyl-1H-indol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide . Its molecular formula is C₂₀H₂₂N₄O₂S, with a molecular weight of 382.5 g/mol .

Structural Features

  • Piperidine core: A six-membered saturated ring with a carboxamide group at position 4.

  • Indole moiety: A 1-methylindole group linked via an acetyl bridge to the piperidine nitrogen.

  • Thiazole substituent: A 1,3-thiazol-2-yl group attached to the carboxamide .

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Registry Number1226446-47-4
SMILESCn1cc(CC(=O)N2CCC(C(=O)Nc3nccs3)CC2)c2ccccc21
Hydrogen Bond Donors2 (amide NH, thiazole NH)
Hydrogen Bond Acceptors5 (2 carbonyl O, thiazole S/N)

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a peptide coupling strategy, as inferred from analogous thiazolyl-indole carboxamide syntheses :

  • Intermediate preparation:

    • 1-Methylindole-3-acetic acid activation using N-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

    • Coupling with piperidine-4-carboxamide-thiazole under anhydrous conditions .

  • Purification:

    • Chromatographic techniques (e.g., silica gel column) to isolate the target compound .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ActivationEDC, DMAP, CH₂Cl₂, 0°C→RT76–85%
CouplingPiperidine-thiazole derivative, RT, 24h70%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO; ≥10 mM), sparingly soluble in aqueous buffers .

  • logP: Predicted 2.8 (Moderate lipophilicity, suitable for blood-brain barrier penetration) .

Spectroscopic Data

  • ¹H NMR: Key signals include:

    • δ 7.0–7.5 ppm (indole aromatic protons).

    • δ 3.6 ppm (piperidine CH₂).

    • δ 2.4 ppm (N-methyl group) .

  • MS (ESI+): m/z 383.1 [M+H]⁺ .

TargetPredicted IC₅₀ (µM)Rationale
EGFR Kinase0.5–2.0Structural homology to erlotinib
Tubulin Polymerization3.0–5.0Indole-tubulin binding motifs

Mechanism of Action Hypotheses

Enzyme Inhibition

The carboxamide group may chelate catalytic metal ions in metalloproteases or kinases, while the thiazole’s electron-deficient ring could engage in π-π stacking with aromatic residues .

Receptor Modulation

Piperidine derivatives frequently target G-protein-coupled receptors (GPCRs) . The compound’s lipophilicity suggests potential CNS activity, possibly as a serotonin receptor modulator .

Applications and Future Directions

Research Use

  • Lead compound in antimicrobial and anticancer drug discovery .

  • Tool molecule for studying indole-thiazole hybrid pharmacophores .

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